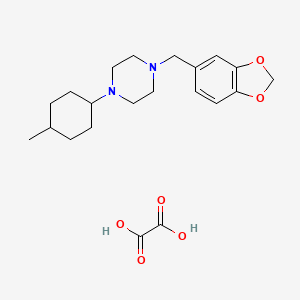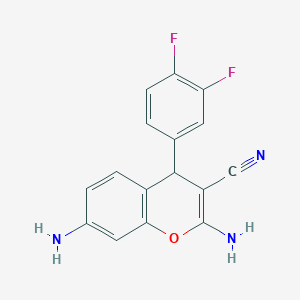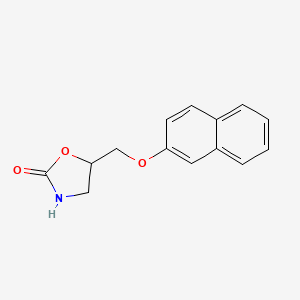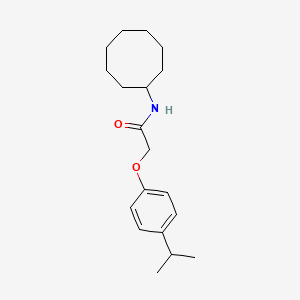![molecular formula C12H12N2O2 B5068754 7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione
Übersicht
Beschreibung
7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione is a heterocyclic compound that belongs to the class of pyrazinoisoquinolines This compound is known for its unique structural features, which include a fused pyrazine and isoquinoline ring system
Wissenschaftliche Forschungsanwendungen
7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one as a starting material . This precursor undergoes cyclization in the presence of reagents such as phosphorus pentoxide (P2O5) in xylene to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinoisoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wirkmechanismus
The mechanism of action of 7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline
Uniqueness
7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione is unique due to its specific structural configuration and the presence of both pyrazine and isoquinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
3,6,7,11b-tetrahydro-2H-pyrazino[2,1-a]isoquinoline-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-7-13-12(16)11-9-4-2-1-3-8(9)5-6-14(10)11/h1-4,11H,5-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDSUYBRKKKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]benzoate](/img/structure/B5068693.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanamide](/img/structure/B5068708.png)
![4-[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5068715.png)

![[2-methoxy-4-[(Z)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B5068733.png)

![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)
![N-ethyl-2-methyl-5-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5068781.png)

